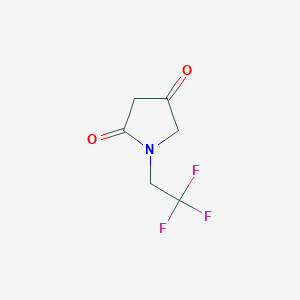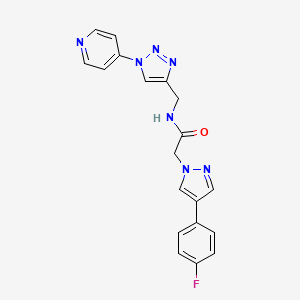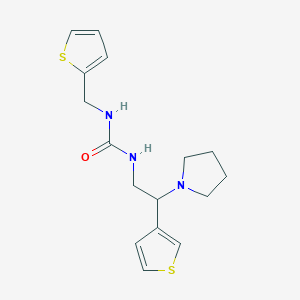
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTUPU, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a urea derivative that has been synthesized through a multi-step process, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Chemical Interactions and Synthesis
Urea derivatives are actively researched for their complexation behaviors, which are crucial in the development of chemical sensors and catalysts. For example, studies have shown that N-(pyridin-2-yl),N'-substituted ureas exhibit selective association with counterparts through hydrogen bonding, a fundamental interaction for the development of supramolecular assemblies (Ośmiałowski et al., 2013). Additionally, urea derivatives have been utilized in the synthesis of novel compounds, demonstrating their role in expanding the toolkit of organic synthesis (Abdelrazek et al., 2010).
Molecular Recognition and Binding
Research on urea derivatives has also focused on their ability to recognize and bind specific molecules, a property that can be leveraged in designing new sensors and therapeutic agents. For instance, flexible urea derivatives have been studied for their antiacetylcholinesterase activity, highlighting their potential in addressing diseases where cholinesterase inhibition is beneficial (Vidaluc et al., 1995).
Structural Studies and Materials Science
Urea derivatives play a role in materials science, where their structural properties and interactions are harnessed for developing new materials. Investigations into the solvolysis of N,N-bis(2-picolyl)ureas, for example, offer insights into reaction mechanisms and the design of materials with specific chemical reactivity (Belzile et al., 2014).
Biomedical Applications
In the biomedical field, urea derivatives are explored for their pharmacological properties, including their use as anticancer agents and enzyme inhibitors. The synthesis and evaluation of urea derivatives as VEGFR-2 tyrosine kinase inhibitors exemplify their potential in cancer therapy (Machado et al., 2015). Furthermore, the antioxidant activity of pyrrolyl selenolopyridine compounds indicates the broader applicability of urea derivatives in addressing oxidative stress-related conditions (Zaki et al., 2017).
Propiedades
IUPAC Name |
1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(17-10-14-4-3-8-22-14)18-11-15(13-5-9-21-12-13)19-6-1-2-7-19/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMONQNULWHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

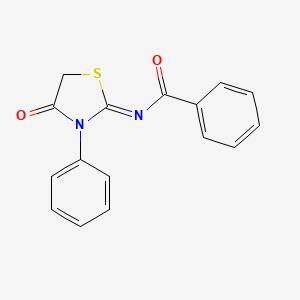
![N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide](/img/structure/B2559478.png)
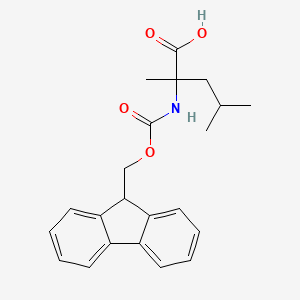
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
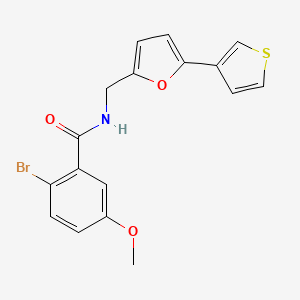

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)
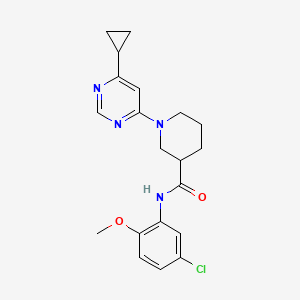
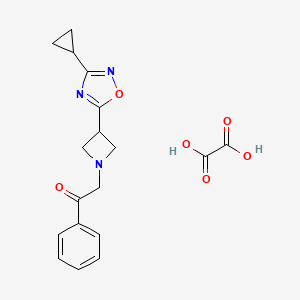
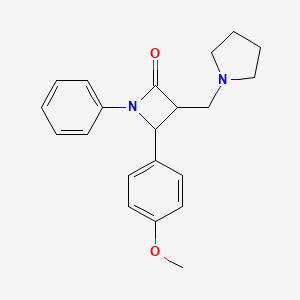
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)
